2-ethyl-2-methylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-pentene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethyl-2-methylpent-4-en-1-al. This process requires specific catalysts and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-methylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-ethyl-2-methylpent-4-en-1-al or 2-ethyl-2-methylpentan-4-one.
Reduction: 2-ethyl-2-methylpentanol.
Substitution: 2-ethyl-2-methylpent-4-en-1-chloride or 2-ethyl-2-methylpent-4-en-1-bromide.
Scientific Research Applications
2-ethyl-2-methylpent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of saturated alcohols .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-pentanol
- 2-ethyl-2-butanol
- 2-methyl-2-butanol
Uniqueness
2-ethyl-2-methylpent-4-en-1-ol is unique due to its specific structure, which includes both an ethyl and a methyl group attached to a pentene backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the double bond in the pentene backbone allows for additional reactions such as hydrogenation and polymerization, which are not possible with fully saturated alcohols .
Properties
CAS No. |
1849288-43-2 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.